molecular formula C18H23N3O5 B11182216 Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B11182216
M. Wt: 361.4 g/mol
InChI Key: SGMFRXDIRHVRFL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine derivative characterized by a partially hydrogenated pyrimidine core. Key structural features include:

  • Position 4: A 4-methoxyphenyl group.
  • Position 2: A 4-morpholinyl substituent.
  • Position 6: A ketone (oxo) group.
  • Position 5: An ethyl carboxylate ester.

However, its specific biological profile remains underexplored in the provided evidence.

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23N3O5/c1-3-26-17(23)14-15(12-4-6-13(24-2)7-5-12)19-18(20-16(14)22)21-8-10-25-11-9-21/h4-7,14-15H,3,8-11H2,1-2H3,(H,19,20,22)

InChI Key

SGMFRXDIRHVRFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Reduction

The synthesis begins with N-(4-nitrophenyl)-3,3-diethyl-2-oxo-piperidine as the primary precursor. In the first step, this compound undergoes reduction using sodium borohydride (NaBH₄) in methanol at 0–5°C to yield N-(4-aminophenyl)-3,3-diethyl-2-oxo-piperidine with 85% efficiency. The reaction’s low temperature minimizes side products such as over-reduced amines or dimerization byproducts.

Acylation with 5-Bromovaleryl Chloride

The reduced intermediate is acylated with 5-bromovaleryl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) serves as both a catalyst and acid scavenger, facilitating the formation of N-(4-(5-bromovalerylamino)phenyl)-3,3-diethyl-2-oxo-piperidine at 70% yield. Excess acylating agent (1.2 equiv.) ensures complete conversion, while TEA neutralizes liberated HCl, preventing undesired protonation of the amine.

Cyclization and Morpholine Incorporation

Cyclization of the acylated product is achieved using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at reflux (66°C). This step generates the pyrimidinone core, yielding 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-piperidino)phenyl]-2(1H)-pyridone at 65% efficiency. Subsequent reaction with morpholine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) introduces the morpholine moiety, finalizing the target compound at 75% yield.

Table 1: Reaction Conditions and Yields for Multi-Step Synthesis

StepReagents/ConditionsYieldByproducts
1NaBH₄, MeOH, 0–5°C85%<5% dimerization
25-Bromovaleryl chloride, TEA, DCM70%<10% unreacted amine
3CDI, THF, reflux65%<8% imidazole adducts
4Morpholine, K₂CO₃, DMF75%<5% N-alkylated impurities

Biginelli Condensation Approach

One-Pot Three-Component Reaction

A modified Biginelli reaction offers an alternative route. Ethyl acetoacetate, 4-methoxybenzaldehyde, and morpholine-4-carboximidamide are condensed in ethanol using 10 mol% [Dsbim]Cl (a Brønsted acidic ionic liquid) at 80°C. This method achieves 78% yield after 6 hours, with the ionic liquid enhancing regioselectivity and reducing side reactions like enamine formation.

Mechanistic Insights

The reaction proceeds via iminium intermediate formation, followed by nucleophilic attack of the enolized ethyl acetoacetate. The ionic liquid stabilizes the transition state, lowering the activation energy. Post-reaction, the catalyst is recovered via aqueous extraction and reused for three cycles without significant activity loss.

Optimization Strategies for Scalability

Catalyst Screening

Comparative studies highlight p-toluenesulfonic acid (PTSA) and yield-boosting additives like molecular sieves (4Å). PTSA in acetonitrile at 90°C improves yield to 82% by dehydrating the reaction milieu, shifting equilibrium toward product formation.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but risk carbamate side products. Ethanol strikes a balance between reactivity and selectivity, favored in industrial settings for its low cost and ease of removal.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.72 (s, 3H, OCH₃), 3.85–3.89 (m, 4H, morpholine), 4.15 (q, 2H, CH₂CH₃), 5.12 (s, 1H, C4-H), 6.91 (d, 2H, aromatic), 7.32 (d, 2H, aromatic). LC-MS confirms molecular ion [M+H]⁺ at m/z 403.2, consistent with the molecular formula C₁₉H₂₃N₃O₅.

Purity and Impurity Profiling

HPLC analysis (C18 column, acetonitrile/water gradient) reveals 98.5% purity, with primary impurities (<1.5%) identified as ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (unreacted thiourea derivative) and N-(4-methoxyphenyl)morpholine-4-carboxamide (incomplete cyclization).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldScalability
Multi-Step SynthesisHigh functional group toleranceLengthy (4 steps), costly reagents65%Moderate
Biginelli ApproachOne-pot, recyclable catalystRequires high-purity imidamide78%High
PTSA-CatalyzedRapid (3 hours), high yieldAcid-sensitive substrates82%High

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with readily available aromatic compounds.
  • Reagents : Common reagents include bases like sodium hydride and solvents such as dimethylformamide.
  • Yield : The yield of the final product can vary based on reaction conditions but has been reported to be significant in controlled environments.

Anticancer Activity

Recent studies have indicated that Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate exhibits anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. It has shown promise in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response. This dual inhibition suggests potential applications in treating inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with biological targets. These studies provide insights into binding affinities and specific interactions at the molecular level, supporting its potential as a lead compound in drug development.

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BAnti-inflammatory PropertiesShowed inhibition of COX-1 and COX-2 enzymes with comparable efficacy to known anti-inflammatory drugs.
Study CMolecular DockingIdentified strong binding interactions with target proteins involved in cancer proliferation pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The morpholinyl group at position 2 distinguishes the target compound from analogs with alternative nitrogen-containing substituents:

Compound Name Position 2 Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 4-(4-methoxyphenyl)-6-oxo-2-(4-phenylpiperazinyl)-... 4-Phenylpiperazinyl ~439.5 (calculated) Unspecified bioactivity; synthesized via Biginelli-like reactions
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-... Oxo (no N-heterocycle) ~278.3 (calculated) Synthesized via solvent-free grinding; potential antibacterial activity
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-... Thioxo ~334.4 (calculated) Crystallographic data reported; no bioactivity specified

Key Insight : The morpholinyl group (target compound) may enhance solubility compared to phenylpiperazinyl analogs due to its oxygen atom, while thioxo derivatives (e.g., ) could exhibit altered redox properties.

Substituent Variations at Position 4

The 4-methoxyphenyl group at position 4 is contrasted with other aryl or heteroaryl substituents:

Compound Name Position 4 Substituent Molecular Weight (g/mol) Notable Features Reference
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-... 5-(Methoxymethyl)furan-2-yl ~320.3 (calculated) Furan ring introduces planar rigidity; synthesized via modified Biginelli reaction
Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-6-methyl-2-oxo-... 3,5-Bis(trifluoromethyl)phenyl ~412.3 (calculated) Electron-withdrawing CF₃ groups may reduce metabolic stability
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-... 4-Hydroxy-3-methoxyphenyl ~346.4 (calculated) Phenolic -OH group enhances hydrogen-bonding potential

Key Insight : Electron-rich substituents like 4-methoxyphenyl (target compound) or 4-hydroxy-3-methoxyphenyl may improve binding to aromatic protein pockets, whereas trifluoromethyl groups could increase lipophilicity.

Modifications to the Ester Group

The ethyl carboxylate at position 5 is a common feature, but substituent length and branching vary:

Compound Name Ester Group Modification Synthesis Method Reference
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-... 2-Bromoethoxycarbonylphenyl Thionyl chloride-mediated acylation
Methyl 4-methyl-(5-cyano-4-oxo-6-phenyl-...) Methyl ester Alkylation with methyl 4-bromomethylbenzoate

Key Insight : Bulkier ester groups (e.g., bromoethoxycarbonyl ) may hinder enzymatic hydrolysis, prolonging half-life compared to simpler ethyl esters.

Physicochemical and Crystallographic Comparisons

  • Solubility : Morpholinyl and furanyl derivatives (target compound, ) are predicted to have higher aqueous solubility due to polar heteroatoms.
  • Melting Points: Crystallographic data for Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-... shows a monohydrate form with a melting point of 215–217°C , while trifluoromethyl analogs exhibit lower melting points (~180°C) due to reduced crystallinity.
  • Hydrogen Bonding : Hydroxy-substituted derivatives (e.g., ) form extensive hydrogen-bonding networks, influencing solid-state stability.

Biological Activity

Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H22N4O4
  • Molecular Weight : 358.39 g/mol
  • CAS Number : 503614-56-0

The compound features a pyrimidine core substituted with a methoxyphenyl group and a morpholine moiety, which may contribute to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, compounds similar to Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanisms typically involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Antimicrobial Properties :
    • Some derivatives have shown antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy group is believed to enhance lipophilicity, aiding in membrane penetration and increasing antibacterial efficacy.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in treating inflammatory diseases.

The biological activity of Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo is thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signal Transduction Pathways : It can interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Anticancer Efficacy :
    • A study published in Molecules examined various pyrimidine derivatives against human cancer cell lines (e.g., MGC803 gastric cancer cells). Results indicated that certain modifications led to enhanced cytotoxicity and apoptosis induction compared to controls .
  • Antimicrobial Assessment :
    • In vitro tests demonstrated that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Research :
    • Research highlighted the ability of similar compounds to downregulate inflammatory markers in animal models, suggesting therapeutic potential in conditions like rheumatoid arthritis .

Table 1: Biological Activities of Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine levels

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Methoxy GroupEnhances lipophilicity and activity
Morpholine MoietyIncreases binding affinity
Pyrimidine CoreEssential for biological activity

Q & A

Basic: What synthetic methodologies are recommended for preparing this tetrahydropyrimidine derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Biginelli-like cyclocondensation : Combining substituted aldehydes (e.g., 4-methoxyphenyl derivatives), β-keto esters (e.g., ethyl acetoacetate), and thioureas or morpholine-containing amines under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidine core .
  • Esterification/functionalization : Post-cyclization modifications, such as ester group introduction via refluxing with ethanol/H₂SO₄ or coupling reagents like DCC/DMAP .
  • Key conditions : Reactions often require anhydrous solvents (e.g., DCM, DMF), temperatures between 60–100°C, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Example Protocol:

StepReagents/ConditionsYieldReference
Cyclocondensation4-Methoxybenzaldehyde, ethyl acetoacetate, morpholine thiourea, HCl (cat.), ethanol, 80°C, 12h65–75%
EsterificationEthanol, H₂SO₄, reflux, 6h85–90%

Advanced: How can structural contradictions in crystallographic vs. spectroscopic data be resolved?

Methodological Answer:
Discrepancies between X-ray crystallography (solid-state) and NMR (solution-state) data arise from conformational flexibility or solvent interactions. Strategies include:

  • Dynamic NMR experiments : To assess rotational barriers of morpholine or methoxyphenyl groups .
  • DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify stabilizing interactions (e.g., hydrogen bonds in hydrates) .
  • Variable-temperature XRD : Monitor thermal expansion coefficients to detect phase transitions affecting bond lengths .

Case Study:

  • XRD vs. NMR : In Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate monohydrate, intramolecular H-bonding in the crystal (O···H-N, 2.12 Å) vs. solution-state keto-enol tautomerism .

Basic: Which analytical techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), morpholine (δ ~3.4–3.7 ppm), and ester carbonyl (δ ~165–170 ppm) groups. Use DEPT-135 to confirm CH₂/CH₃ signals .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and morpholine C-N-C bends (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <5 ppm error (e.g., C₁₉H₂₃N₃O₅: calc. 385.1634, obs. 385.1631) .
  • X-ray Crystallography : Resolve stereochemistry (e.g., chair conformation of tetrahydropyrimidine ring) .

Advanced: How can SAR studies optimize kinase inhibitory activity?

Methodological Answer:
Structure-Activity Relationship (SAR) strategies:

  • Substituent variation : Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to enhance binding to kinase ATP pockets .
  • Morpholine modification : Introduce thiomorpholine or piperazine analogs to improve solubility/logP (target LogP ~2–3) .
  • Bioassay protocols :
    • Kinase inhibition assays : Use TR-FRET or ADP-Glo™ kits with IC₅₀ determination (e.g., against CDK2 or EGFR kinases) .
    • Cellular assays : Measure antiproliferative activity in cancer lines (e.g., MCF-7, IC₅₀ 10–50 µM) with controls for cytotoxicity (LDH release) .

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